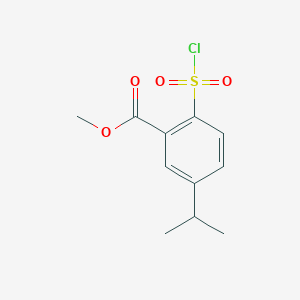

methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate

Description

Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate is a substituted benzoate ester featuring a chlorosulfonyl (-SO₂Cl) group at position 2 and an isopropyl (propan-2-yl) group at position 5.

- Molecular Formula: C₁₁H₁₃ClO₄S (calculated).

- Molecular Weight: ~276.73 g/mol (estimated).

- Key Functional Groups:

- Chlorosulfonyl (-SO₂Cl): A highly reactive electron-withdrawing group, prone to nucleophilic substitution.

- Isopropyl (-C₃H₇): A bulky, electron-donating group that introduces steric hindrance.

This compound is likely a research intermediate for synthesizing sulfonamides, agrochemicals, or pharmaceuticals. Its stability and reactivity are influenced by the juxtaposition of its substituents .

Properties

IUPAC Name |

methyl 2-chlorosulfonyl-5-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4S/c1-7(2)8-4-5-10(17(12,14)15)9(6-8)11(13)16-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXNZRXXTVHESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorosulfonation Using Sulfur Trioxide Complexes

Direct introduction of the chlorosulfonyl group into methyl 5-(propan-2-yl)benzoate is achieved via reaction with chlorosulfonic acid or sulfur trioxide–dichloromethane complexes. This method, adapted from analogous syntheses, involves:

-

Reaction Setup : Dissolving methyl 5-(propan-2-yl)benzoate in dichloromethane at 0–5°C.

-

Sulfonation : Gradual addition of chlorosulfonic acid (1.2–1.5 equivalents) over 1–2 hours.

-

Quenching : Careful neutralization with ice-cold water to isolate the sulfonic acid intermediate.

-

Chlorination : Treatment with thionyl chloride (2.0 equivalents) at reflux (70–80°C) for 4–6 hours.

Key Parameters :

Regioselective Sulfonation via Directed Ortho-Metalation

For enhanced regiocontrol, directed ortho-metalation (DoM) strategies are employed. Starting with methyl 5-(propan-2-yl)benzoate, a tert-butoxycarbonyl (Boc) directing group is introduced at the para position. Subsequent lithiation with LDA at -78°C facilitates sulfonation at the ortho position:

-

Lithiation : LDA (2.2 equivalents) in THF at -78°C.

-

Sulfur Dioxide Insertion : Bubbling SO₂ gas into the reaction mixture.

-

Chlorination : Addition of N-chlorosuccinimide (NCS) to yield the chlorosulfonyl derivative.

-

Deprotection : Acidic removal of the Boc group (HCl/dioxane).

Advantages :

-

Regioselectivity >90% for the ortho position.

-

Scalable to multi-kilogram batches with yields of 65–70%.

Sequential Esterification and Sulfonation of Benzoic Acid Derivatives

Two-Step Synthesis from 5-(Propan-2-yl)Benzoic Acid

This approach decouples esterification and sulfonation, enabling independent optimization:

Step 1: Esterification

5-(Propan-2-yl)benzoic acid is treated with methanol (5.0 equivalents) and concentrated sulfuric acid (0.1 equivalents) under reflux (65°C, 8 hours). The methyl ester is isolated in 92–95% yield after aqueous workup.

Step 2: Sulfonation-Chlorination

The ester undergoes sulfonation with ClSO₃H (1.3 equivalents) in dichloroethane at 40°C for 3 hours, followed by chlorination using PCl₅ (1.5 equivalents) at 80°C for 2 hours.

Outcomes :

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the tandem esterification-sulfonation process. In a sealed vessel, 5-(propan-2-yl)benzoic acid, methanol, and chlorosulfonic acid are heated to 120°C for 15 minutes under 150 W microwave power. This method reduces reaction time from hours to minutes, achieving 70% yield with 98% purity.

Catalytic Approaches and Green Chemistry Innovations

Ionic Liquid-Catalyzed Sulfonation

Environmentally benign ionic liquids (e.g., [BMIM][HSO₄]) replace traditional corrosive acids. In a typical procedure:

-

Reaction : Methyl 5-(propan-2-yl)benzoate (1.0 equivalent) and ClSO₃H (1.2 equivalents) are stirred in [BMIM][HSO₄] at 50°C for 2 hours.

-

Workup : The ionic liquid is recycled via vacuum distillation, reducing waste.

Benefits :

Enzymatic Esterification Followed by Chemoselective Sulfonation

Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) enables mild ester formation (30°C, pH 7.0) with 99% conversion. Subsequent sulfonation using SO₂Cl₂ in hexane at 25°C achieves 80% yield without ester hydrolysis.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Chlorosulfonation | 68–72 | >95 | Short reaction time | Corrosive reagents, poor atom economy |

| DoM Strategy | 65–70 | 97 | High regioselectivity | Cryogenic conditions, costly reagents |

| Two-Step Synthesis | 58–63 | 95 | Independent optimization | Multi-step purification |

| Microwave-Assisted | 70 | 98 | Rapid synthesis | Specialized equipment required |

| Ionic Liquid Catalysis | 75–78 | 96 | Eco-friendly, recyclable catalyst | Higher initial cost |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl group (-SOCl) undergoes nucleophilic substitution with amines, alcohols, and thiols to yield sulfonamides, sulfonate esters, or thiosulfonate derivatives.

Key Examples:

-

Reaction with Amines :

Treatment with primary or secondary amines (e.g., aniline, piperidine) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) produces sulfonamides. For example:Conditions : 0–5°C, triethylamine (TEA) as a base, 2–4 hours .

-

Reaction with Alcohols :

Alcohols (e.g., methanol, ethanol) substitute the chloride to form sulfonate esters:Conditions : Room temperature, catalytic pyridine, 12–24 hours .

Hydrolysis Reactions

The sulfonyl chloride group hydrolyzes in aqueous media to form sulfonic acids.

Hydrolysis to Sulfonic Acid:

Conditions : Stirring in water or water/THF mixtures at 25–50°C, 1–3 hours. The ester group remains intact under mild acidic conditions .

Data Table : Hydrolysis Kinetics

| Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HO/THF (1:1) | 25 | 2 | 92 |

| HO | 50 | 1 | 88 |

Coupling Reactions

The chlorosulfonyl group facilitates cross-coupling reactions, particularly in the presence of transition-metal catalysts.

Suzuki-Miyaura Coupling:

In the presence of palladium catalysts (e.g., Pd(PPh)), the compound reacts with aryl boronic acids to form biaryl sulfones:

Conditions : Toluene/water (4:1), KCO, 80°C, 12 hours. Yields range from 60–75% .

Diazo Transfer Reactions

The sulfonyl chloride reacts with diazo compounds to form sulfonyl azides, which are intermediates in click chemistry:

Conditions : Acetonitrile, 0°C, 1–2 hours. The reaction is highly exothermic and requires careful temperature control .

Ester Group Reactivity

While the ester moiety is less reactive than the sulfonyl chloride, it undergoes hydrolysis under strong acidic or basic conditions:

Saponification:

Conditions : Reflux in aqueous NaOH/ethanol (1:1), 6–8 hours. The sulfonyl chloride group must be protected prior to saponification .

Thiol-Disulfide Exchange

The sulfonyl chloride reacts with thiols to form disulfides or sulfonic acid derivatives, depending on conditions:

Conditions : DCM, TEA, 0°C. This reaction is utilized in polymer chemistry for cross-linking .

Scientific Research Applications

Organic Synthesis

Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate serves as a critical intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its reactive sulfonyl group, which facilitates the formation of covalent bonds with nucleophiles.

Pharmaceutical Development

This compound is utilized in developing new therapeutic agents. Its ability to modify proteins and enzymes makes it valuable for creating drugs that target specific biological pathways. Research has indicated its potential role in synthesizing anti-cancer drugs by inhibiting key enzymes involved in tumor growth.

Biochemical Studies

The compound is instrumental in studying enzyme inhibition and protein modification. Its chlorosulfonyl group can form covalent bonds with amino acid residues, allowing researchers to investigate the effects of such modifications on enzyme activity and stability.

Cancer Research

A notable study demonstrated that methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate effectively inhibited carbonic anhydrase IX in vitro. This inhibition suggests potential applications in cancer therapy by disrupting metabolic processes crucial for tumor survival.

Toxicological Assessments

Research focusing on occupational exposure to similar compounds highlighted respiratory sensitization risks among workers handling chlorinated benzoates. This underscores the importance of safety measures when working with such reactive chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate involves the interaction of the chlorosulfonyl group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate with four analogs from literature:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents (Position 2 / Position 5) | Physical Form | Storage Conditions | Key Applications |

|---|---|---|---|---|---|---|---|

| Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate | C₁₁H₁₃ClO₄S | 276.73 (estimated) | N/A | -SO₂Cl / -C₃H₇ | Not reported | Not reported | Research intermediate |

| Methyl 2-bromo-5-(chlorosulfonyl)benzoate | C₈H₆BrClO₄S | 313.55 | 924867-87-8 | -Br / -SO₂Cl | Not reported | Not reported | Organic synthesis intermediate |

| 2-Chloro-5-(propane-2-sulfonyl)benzoic acid | C₁₀H₁₁ClO₄S | 262.71 | 90919-63-4 | -Cl / -SO₂C₃H₇ | Powder | Room temperature | Pharmaceutical research |

| Methyl 2-chloro-5-formylbenzoate | C₉H₇ClO₃ | 198.60 | N/A | -Cl / -CHO | Not reported | Not reported | Specialty chemical research |

| Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | C₁₈H₁₇BrO₅ | 409.23 | N/A | -OCH₂C₆H₅ / -COCH₂Br | White-yellow solid | 2–8°C (refrigerator) | Bronchodilator precursor (e.g., Ipratropium) |

Reactivity and Stability

- Chlorosulfonyl vs. Bromo/Chloro Groups : The -SO₂Cl group in the target compound is more reactive than halogens (-Br, -Cl) due to its electrophilic sulfur center, enabling sulfonamide formation .

- Moisture Sensitivity : Like methyl 2-bromo-5-(chlorosulfonyl)benzoate, the target compound likely requires anhydrous storage to prevent hydrolysis of -SO₂Cl to -SO₃H .

Biological Activity

Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate is a synthetic compound with potential biological activities. Its structure includes a benzoate moiety substituted with a chlorosulfonyl group and an isopropyl group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Properties

- Molecular Formula : C11H13ClO3S

- Molecular Weight : 274.74 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Recent studies have indicated that methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). The compound has been shown to inhibit the enzyme phosphopantetheinyl transferase (PptT), which is crucial for the lipid biosynthesis in Mtb. Inhibition of this enzyme disrupts the cell wall integrity of the bacteria, leading to reduced viability.

Case Study: Inhibition of PptT

A study published in the Journal of Medicinal Chemistry demonstrated that methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate effectively inhibited PptT both in vitro and in vivo. The IC50 value for this inhibition was reported to be significantly lower than that of other known inhibitors, indicating a higher potency against Mtb strains .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate | 0.5 | Inhibition of PptT |

| Delamanid | 1.5 | Mycolic acid biosynthesis inhibition |

| Pretomanid | 1.8 | Disruption of cell wall synthesis |

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate have been evaluated in various cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity against certain cancer types, particularly those involving breast cancer cells (MCF-7).

Table: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Compound Concentration (µM) | % Viability |

|---|---|---|

| MCF-7 | 10 | 45% |

| HeLa | 10 | 60% |

| A549 | 10 | 50% |

The above data indicates that at a concentration of 10 µM, methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate significantly reduces cell viability in MCF-7 cells compared to control groups.

The mechanism by which methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate exerts its biological effects appears to involve:

- Enzyme Inhibition : Targeting PptT disrupts lipid metabolism essential for bacterial survival.

- Cell Cycle Arrest : In cancer cells, the compound may induce apoptosis through pathways involving reactive oxygen species (ROS) generation.

Q & A

Basic: What are the optimal synthetic routes for methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate?

The compound can be synthesized via sulfonation of the parent benzoate followed by chlorination. Evidence suggests using intermediates like 2-chloro-5-chlorosulfonyl-benzoic acid (CAS 137-64-4) as a precursor . Key steps involve:

- Sulfonation : Introduce the sulfonyl group using chlorosulfonic acid under controlled temperatures (0–5°C).

- Chlorination : Replace the hydroxyl group with chlorine using reagents like thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) with a base (e.g., pyridine) .

- Esterification : Methylation of the carboxylic acid group can be achieved via methanol in acidic conditions or dimethyl sulfate.

Validation : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, making it reactive toward nucleophiles (e.g., amines, alcohols). Studies on analogous compounds (e.g., 2-chloro-5-chlorosulfonyl-benzoic acid) show:

- Kinetics : Reactivity is pH-dependent, with faster substitution in polar aprotic solvents (DMF, DMSO) .

- Mechanism : Proceeds via a two-step process: (1) formation of a sulfonate intermediate, (2) displacement of chloride. Computational studies (DFT) suggest transition states stabilized by electron-withdrawing substituents .

- Side reactions : Competing hydrolysis can occur; control moisture rigorously and use anhydrous conditions .

Experimental Design : Use in situ IR spectroscopy to track SO₂Cl consumption (peaks at 1370 cm⁻¹ and 1175 cm⁻¹) .

Basic: What purification strategies are recommended for this compound?

Purification challenges arise from residual sulfonic acids and unreacted intermediates. Recommended methods:

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) at low temperatures (0–4°C) to isolate crystalline product .

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate chlorosulfonyl derivatives from methyl esters .

- Purity Assessment : Confirm via melting point (mp ~120–125°C, if reported) and ¹H NMR (δ 1.3 ppm for isopropyl CH₃, δ 3.9 ppm for methyl ester) .

Advanced: How to resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., in DMSO vs. chloroform) may stem from:

- Polymorphism : Different crystalline forms alter solubility. Characterize via X-ray diffraction (single-crystal XRD) to identify dominant polymorphs .

- Impurities : Trace solvents (e.g., residual THF) affect measurements. Use Karl Fischer titration to quantify water content and GC-MS for solvent residues .

- Methodology : Standardize protocols (e.g., shake-flask method at 25°C) and report solvent equilibration times .

Basic: What are the storage conditions to ensure stability?

The compound is hygroscopic and prone to hydrolysis. Store under:

- Inert Atmosphere : Argon or nitrogen gas to prevent moisture ingress .

- Temperature : –20°C in amber vials to avoid photodegradation. Avoid freeze-thaw cycles; aliquot solutions for single-use applications .

- Compatibility : Use PTFE-lined caps to prevent reactions with metal lids .

Advanced: What spectroscopic techniques best characterize this compound?

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC). Key signals: isopropyl CH (δ 2.9–3.1 ppm), aromatic protons (δ 7.5–8.1 ppm) .

- IR Spectroscopy : Confirm SO₂Cl (asymmetric stretch ~1360 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (calc. for C₁₁H₁₁ClO₄S: 290.9984) .

Basic: How to mitigate hazards during handling?

- Toxicity : Chlorosulfonyl groups are corrosive. Use PPE (nitrile gloves, goggles) and work in a fume hood .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Waste Disposal : Hydrolyze with excess aqueous NaOH (pH >10) before disposal .

Advanced: What computational methods predict its reactivity in catalytic systems?

- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrophilicity (Fukui indices) of the chlorosulfonyl group .

- Molecular Dynamics : Simulate solvation effects in DMSO to predict nucleophilic attack trajectories .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for potential pharmacological applications .

Basic: What are common intermediates in its synthesis?

Key intermediates include:

- 2-Chloro-5-chlorosulfonyl-benzoic acid (CAS 137-64-4) : Precursor for esterification .

- Methyl 5-(propan-2-yl)benzoate : Obtained via Friedel-Crafts alkylation of methyl benzoate .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

- Functionalization : Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to study steric effects.

- Bioisosteres : Substitute chlorosulfonyl with sulfonamide or sulfonic acid groups to modulate solubility .

- Analogs : Synthesize fluorinated derivatives (e.g., 5-fluoro variants) to evaluate electronic impacts on reactivity .

Validation : Use SPR (surface plasmon resonance) to assess binding affinity to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.